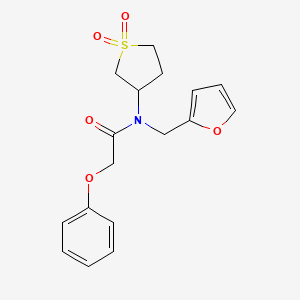

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-phenoxyacetamide" often involves cyclizations and reactions with cyanoacetamides or similar functional groups. For instance, the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and the utilization of Rh(III)-catalyzed C-H activation for the construction of complex molecules like dihydrobenzofurans demonstrate the intricate methods used in synthesizing such compounds (Chigorina et al., 2019); (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" can be elucidated using X-ray structural studies, as seen in the synthesis and structure determination of related molecules. These studies provide detailed insights into the molecular framework and the spatial arrangement of atoms within the molecule (Nesterov et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiophene and furan rings, similar to the target molecule, often lead to the formation of heterocyclic compounds with unique properties. For example, the reaction of styrylthienyl ketone and styryl furyl ketone with thiocyanoacetamide leads to the synthesis of various heterocyclic compounds, showcasing the reactivity of these functional groups (Attaby, 1998).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure and functional groups. While specific data on "this compound" is not readily available, studies on similar compounds can provide insights into solubility, melting points, and stability, contributing to a deeper understanding of their physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, can be inferred from related research. For instance, the study of N-hydroxyacetaminophen, a compound with similar functional groups, offers valuable information on its chemical behavior and potential reactivity patterns (Gemborys et al., 1978).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation Research involving similar compounds, such as the synthesis of novel bis-α,β-unsaturated ketones and their derivatives, demonstrates applications in developing antimicrobial agents. For instance, compounds synthesized from different aromatic aldehydes, including Furfural, showed potential antimicrobial properties, which could imply that structurally related compounds like N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-phenoxyacetamide might also be explored for antimicrobial applications (Altalbawy, 2013).

Chemoselective Acetylation and Drug Synthesis The chemoselective acetylation of amino compounds for synthesizing intermediates in drug development, as studied by Magadum and Yadav (2018), shows the importance of specific functional groups in creating pharmacologically active agents. This process's efficiency and selectivity highlight the potential of using similar chemical frameworks in synthesizing new drugs or intermediates (Magadum & Yadav, 2018).

Electrochemical and Spectral Properties The investigation into the electrochemical and spectral properties of compounds with thienyl, furyl, or EDOT moieties attached to central benzene or phenol rings, as conducted by Idzik et al. (2010), provides a foundation for exploring the electronic and photophysical properties of related compounds. Such research is crucial for applications in materials science, particularly in developing new polymers or materials with specific electronic characteristics (Idzik et al., 2010).

Complexation and Interpolymer Interactions The study of complexation behavior between different polymers, as shown by Dai et al. (1996), can inform the development of materials with tailored physical properties. The interactions between specific functional groups within these polymers are key to understanding how similar compounds might be utilized to engineer new materials with desired characteristics (Dai et al., 1996).

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c19-17(12-23-15-5-2-1-3-6-15)18(11-16-7-4-9-22-16)14-8-10-24(20,21)13-14/h1-7,9,14H,8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKRFIKZQFRGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)